molecular formula C30H23N9Na2O8S2 B12708628 Disodium 3-((4-((4-((2,4-diamino-5-nitrophenyl)azo)-m-tolyl)azo)-o-tolyl)azo)naphthalene-1,5-disulphonate CAS No. 6739-48-6

Disodium 3-((4-((4-((2,4-diamino-5-nitrophenyl)azo)-m-tolyl)azo)-o-tolyl)azo)naphthalene-1,5-disulphonate

Cat. No.: B12708628
CAS No.: 6739-48-6
M. Wt: 747.7 g/mol
InChI Key: QFIKUDGWSLWELW-UHFFFAOYSA-L
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Description

Disodium 3-((4-((4-((2,4-diamino-5-nitrophenyl)azo)-m-tolyl)azo)-o-tolyl)azo)naphthalene-1,5-disulphonate (hereafter referred to as the target compound) is a tris-azo naphthalene derivative with two sulfonate groups and a nitro-substituted phenyl moiety. Its complex structure features three azo (-N=N-) linkages, which are characteristic of dyes and pigments due to their intense light absorption properties . The 2,4-diamino-5-nitrophenyl group combines electron-donating (amino) and electron-withdrawing (nitro) substituents, likely influencing its optical and electronic behavior. The disodium sulfonate groups enhance water solubility, making it suitable for applications in textiles, inks, or biomedical imaging .

Properties

CAS No.

6739-48-6

Molecular Formula

C30H23N9Na2O8S2

Molecular Weight

747.7 g/mol

IUPAC Name

disodium;3-[[4-[[4-[(2,4-diamino-5-nitrophenyl)diazenyl]-3-methylphenyl]diazenyl]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate

InChI

InChI=1S/C30H25N9O8S2.2Na/c1-16-10-18(33-34-19-7-9-26(17(2)11-19)37-38-27-15-28(39(40)41)24(32)14-23(27)31)6-8-25(16)36-35-20-12-22-21(30(13-20)49(45,46)47)4-3-5-29(22)48(42,43)44;;/h3-15H,31-32H2,1-2H3,(H,42,43,44)(H,45,46,47);;/q;2*+1/p-2

InChI Key

QFIKUDGWSLWELW-UHFFFAOYSA-L

Canonical SMILES

CC1=C(C=CC(=C1)N=NC2=CC(=C(C=C2)N=NC3=CC(=C(C=C3N)N)[N+](=O)[O-])C)N=NC4=CC5=C(C=CC=C5S(=O)(=O)[O-])C(=C4)S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium 3-((4-((4-((2,4-diamino-5-nitrophenyl)azo)-m-tolyl)azo)-o-tolyl)azo)naphthalene-1,5-disulphonate involves multiple steps of diazotization and azo coupling reactions. The process typically starts with the diazotization of 2,4-diamino-5-nitrophenyl, followed by successive azo coupling with m-tolyl and o-tolyl intermediates. The final step involves coupling with naphthalene-1,5-disulphonic acid under controlled pH and temperature conditions to achieve the desired compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors where precise control of temperature, pH, and reaction time is maintained. The use of continuous flow reactors and automated systems ensures consistent quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Disodium 3-((4-((4-((2,4-diamino-5-nitrophenyl)azo)-m-tolyl)azo)-o-tolyl)azo)naphthalene-1,5-disulphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the breakdown of the azo bonds.

    Reduction: Reduction reactions typically target the azo groups, converting them into amines.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite or zinc dust in acidic conditions.

    Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed

    Oxidation: Breakdown products including smaller aromatic compounds.

    Reduction: Corresponding amines.

    Substitution: Derivatives with different functional groups replacing the sulfonate groups.

Scientific Research Applications

Disodium 3-((4-((4-((2,4-diamino-5-nitrophenyl)azo)-m-tolyl)azo)-o-tolyl)azo)naphthalene-1,5-disulphonate has diverse applications in scientific research:

    Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.

    Biology: Employed in staining techniques for microscopy to highlight specific cellular components.

    Medicine: Investigated for potential use in diagnostic assays and as a marker in various biochemical tests.

    Industry: Widely used as a dye in textiles, plastics, and inks due to its stability and vibrant color.

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can interact with various substrates. The molecular targets include proteins and nucleic acids, where the compound can bind and induce color changes. The pathways involved often include electron transfer processes and interactions with specific functional groups on the target molecules.

Comparison with Similar Compounds

The target compound belongs to a class of poly-azo sulfonated dyes. Below, we compare its structural and functional attributes with analogous compounds reported in the literature.

Structural Comparisons

Key Structural Features
  • Azo Linkages : The target compound has three azo groups, whereas analogs like Disodium 5-[[2,4-dihydroxy-5-[(4-nitrophenyl)azo]phenyl]azo]-4-hydroxy-3-[(4-nitrophenyl)azo]naphthalene-2,7-disulphonate () contain two azo linkages. Additional azo groups increase conjugation, shifting absorption spectra toward longer wavelengths (bathochromic effect), which is critical for specific dye applications .
  • Substituents: The target compound’s 2,4-diamino-5-nitrophenyl group contrasts with the 4-nitrophenyl substituents in ’s compound. The amino groups in the target compound may improve solubility and binding affinity in biological systems .
Sulfonation Patterns
  • The target compound has two sulfonate groups on the naphthalene ring, similar to ’s compound. However, Disodium 3-[[4-(acetylamino)phenyl]azo]-4-hydroxy-5-[[(p-tolyl)sulphonyl]amino]naphthalene () contains a single sulfonate group, reducing its polarity and water solubility .

Functional and Application-Based Comparisons

Optical Properties
  • The tris-azo structure of the target compound likely exhibits stronger absorbance in the visible spectrum compared to bis-azo analogs (e.g., ), making it more suitable for high-intensity dye applications .
  • Nitro groups in aryl rings (as in the target compound and ) enhance lightfastness, a critical property for outdoor textiles .
Solubility and Aggregation
  • The disodium sulfonate groups in the target compound and ’s analog confer higher water solubility compared to non-sulfonated azo dyes. However, additional sulfonate groups (e.g., in ’s compound) may further reduce aggregation tendencies .

Comparative Data Table

Compound Name Azo Groups Key Substituents Sulfonate Groups Potential Applications
Target Compound 3 2,4-diamino-5-nitrophenyl 2 Textile dyes, imaging agents
Disodium 5-[[2,4-dihydroxy-5-[(4-nitrophenyl)azo]phenyl]azo]-...naphthalene-2,7-disulphonate () 2 4-nitrophenyl, dihydroxy 2 High-fastness dyes
Disodium 4-[(2,4-diaminophenyl)azo]-4'-[(pyrazolyl)azo][1,1'-biphenyl]-2,2'-disulphonate () 2 Pyrazolyl, diaminophenyl 2 Antimicrobial coatings
Disodium 3-[[4-(acetylamino)phenyl]azo]-4-hydroxy-5-[[(p-tolyl)sulphonyl]amino]naphthalene () 1 Acetylamino, p-tolylsulphonyl 1 Specialty inks

Research Findings and Implications

  • Structural Similarity Metrics : Computational methods (e.g., Tanimoto coefficients) highlight that the target compound’s tris-azo structure distinguishes it from bis-azo analogs, reducing similarity scores and suggesting divergent biological or physical properties .
  • Nitro Group Impact : Evidence from nitro-substituted heterocycles () supports the hypothesis that the target compound’s nitro group enhances stability and bioactivity, though empirical validation is needed .
  • Sulfonation and Solubility : Compounds with multiple sulfonate groups (e.g., ) exhibit lower critical micelle concentrations (CMC), a property extrapolated to the target compound for predicting its aggregation behavior .

Biological Activity

Disodium 3-((4-((4-((2,4-diamino-5-nitrophenyl)azo)-m-tolyl)azo)-o-tolyl)azo)naphthalene-1,5-disulphonate, commonly referred to as Disodium Direct Brown 32 or C.I. Direct Brown 32, is a synthetic azo dye with significant applications in textiles and other industries. This compound has garnered attention not only for its coloring properties but also for its biological activity, particularly concerning its potential toxicity and mutagenicity.

  • Molecular Formula : C30H26N9Na2O8S2
  • Molecular Weight : 727.7 g/mol
  • CAS Number : 6739-48-6

Structure

The compound features a complex structure characterized by multiple azo groups (-N=N-) linked to naphthalene and sulfonate groups, which enhance its solubility in water and affinity for various substrates.

Toxicological Studies

Research indicates that azo dyes, including Disodium Direct Brown 32, can be metabolized in vivo to potentially harmful aromatic amines. The following key findings summarize the biological activities associated with this compound:

  • Mutagenicity : Studies have shown that Disodium Direct Brown 32 can exhibit mutagenic properties in bacterial assays (e.g., Ames test). The presence of nitro and amino groups is often correlated with increased mutagenic potential due to their ability to form reactive metabolites.
  • Cytotoxicity : In vitro studies have demonstrated that this dye can induce cytotoxic effects on various cell lines. The cytotoxicity is often dose-dependent and may be attributed to oxidative stress mechanisms.
  • Allergenic Potential : Some studies suggest that exposure to azo dyes may lead to allergic reactions in sensitive individuals, particularly through skin contact or inhalation.

Case Study 1: Mutagenicity Assessment

A comprehensive study assessed the mutagenic potential of Disodium Direct Brown 32 using the Ames test on Salmonella typhimurium strains TA98 and TA100. Results indicated a significant increase in revertant colonies at higher concentrations of the dye, suggesting that it possesses mutagenic properties due to metabolic activation by liver enzymes .

Case Study 2: Cytotoxic Effects on Human Cell Lines

Another investigation evaluated the cytotoxic effects of Disodium Direct Brown 32 on human keratinocyte cell lines (HaCaT). The study revealed that exposure to the dye resulted in a decrease in cell viability, with IC50 values indicating significant cytotoxicity at concentrations as low as 50 µg/mL .

Study TypeOrganism/Cell LineEndpointResult
Mutagenicity TestSalmonella typhimuriumRevertant coloniesIncreased at high doses
Cytotoxicity AssayHuman HaCaT cellsCell viabilityIC50 = 50 µg/mL

Regulatory Status

Disodium Direct Brown 32 is subject to various regulations concerning its use in consumer products, particularly in cosmetics and textiles. The European Chemicals Agency (ECHA) has classified certain azo dyes as potential carcinogens or mutagens, leading to stricter controls on their use .

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